Cas no 101236-51-5 (4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-)

4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)- structure
101236-51-5 structure
Product Name:4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-
Numero CAS:101236-51-5
MF:C30H36O7
MW:508.602649688721
CID:156290
PubChem ID:180948
Update Time:2024-11-04

4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-
    • Kushenol M
    • 4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexenyl]-,(2R,3R)- (9CI)
    • 4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-8-[5-methyl-2-(1-methylethenyl)-4-hexenyl]-,[2R-[2a,3b,8(R*)]]-
    • (2R,3R)-2-(2,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-8-(5-methyl-2-(1-methylethenyl)-4- hexenyl)-, (2R-(2alpha,3beta,8(R*)))-
    • 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-en-1-yl)-8-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one
    • (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
    • HY-N8094
    • 101236-51-5
    • DTXSID20906015
    • FS-7686
    • CS-0139941
    • AKOS040761960
    • (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-6-(3-methylbut-2-en-1-yl)-2,3-dihydro-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-8-(5-methyl-2-(1-methylethenyl)-4-hexenyl)-, (2R-(2alpha,3beta,8(R*)))-
    • DA-54705
    • (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-8-((2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
    • Inchi: 1S/C30H36O7/c1-15(2)7-9-18(17(5)6)13-22-25(33)21(11-8-16(3)4)26(34)24-27(35)28(36)30(37-29(22)24)20-12-10-19(31)14-23(20)32/h7-8,10,12,14,18,28,30-34,36H,5,9,11,13H2,1-4,6H3/t18-,28+,30-/m1/s1
    • Chiave InChI: AMIPWEKLJVRITL-XRRXVPKJSA-N
    • Sorrisi: O1[C@H](C2C=CC(=CC=2O)O)[C@H](C(C2C(=C(C/C=C(\C)/C)C(=C(C1=2)C[C@H](C(=C)C)C/C=C(\C)/C)O)O)=O)O

Proprietà calcolate

  • Massa esatta: 508.246
  • Massa monoisotopica: 508.246
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 8
  • Complessità: 871
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 127A^2
  • XLogP3: 7.2

Proprietà sperimentali

  • Colore/forma: Oil
  • Densità: 1.246±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 737.7°Cat760mmHg
  • Punto di infiammabilità: 240.1°C
  • Indice di rifrazione: 1.618
  • Solubilità: Insuluble (4.2E-4 g/L) (25 ºC),

4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)- Prezzodi più >>

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